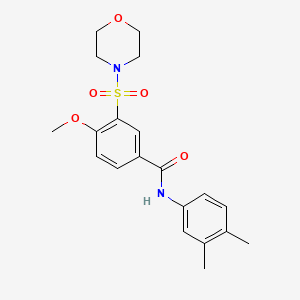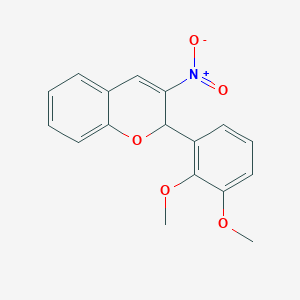![molecular formula C19H28BrNO5 B5121725 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5121725.png)
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine-based compounds and has shown promising results in preclinical studies.
Mécanisme D'action
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate acts as a selective antagonist of the serotonin 5-HT6 receptor, which is predominantly expressed in the brain. This receptor is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation. By blocking the activity of this receptor, 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been shown to improve cognitive function, reduce psychotic symptoms, and decrease food intake in preclinical studies.
Biochemical and Physiological Effects:
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been shown to have potent and selective activity against the serotonin 5-HT6 receptor, which is predominantly expressed in the brain. This receptor is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation. By blocking the activity of this receptor, 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been shown to improve cognitive function, reduce psychotic symptoms, and decrease food intake in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has several advantages for lab experiments, including its potent and selective activity against the serotonin 5-HT6 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, this compound also has some limitations, including its relatively low solubility in water and its potential off-target effects.
Orientations Futures
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has shown promising results in preclinical studies for the treatment of various diseases, including Alzheimer's disease, schizophrenia, and obesity. Future research directions for this compound include further studies on its efficacy and safety in animal models and clinical trials, as well as investigations into its potential therapeutic applications in other diseases. Additionally, future studies could focus on optimizing the synthesis and formulation of 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate involves a multi-step process that includes the reaction of 2-bromo-4-methylphenol with 1,4-dibromobutane to form 1-(4-bromo-2-methylphenoxy)butane. This intermediate is then reacted with 4-methylpiperidine to form the final product, 1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate.
Applications De Recherche Scientifique
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent and selective activity against the serotonin 5-HT6 receptor, which is involved in various physiological and pathological processes. This compound has shown promising results in preclinical studies for the treatment of various diseases, including Alzheimer's disease, schizophrenia, and obesity.
Propriétés
IUPAC Name |
1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.C2H2O4/c1-14-7-10-19(11-8-14)9-3-4-12-20-17-6-5-15(2)13-16(17)18;3-1(4)2(5)6/h5-6,13-14H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROYNYTZSMPKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=C(C=C2)C)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5121651.png)
![ethyl (5-{[5-(4-bromophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5121666.png)
![4-(3-methoxypropyl)-1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B5121678.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide](/img/structure/B5121696.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5121715.png)

amino]butanoate](/img/structure/B5121727.png)
![ethyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5121730.png)
![5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5121747.png)

![butyl 4-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5121756.png)
